Cas no 1344343-51-6 (2-(oxan-3-yl)pyrrolidine)

2-(oxan-3-yl)pyrrolidine 化学的及び物理的性質
名前と識別子
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- Pyrrolidine, 2-(tetrahydro-2H-pyran-3-yl)-
- 2-(oxan-3-yl)pyrrolidine
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- MDL: MFCD17274861
- インチ: 1S/C9H17NO/c1-4-9(10-5-1)8-3-2-6-11-7-8/h8-10H,1-7H2
- InChIKey: QQBAKGYUFQRXSE-UHFFFAOYSA-N
- SMILES: N1CCCC1C1CCCOC1
計算された属性
- 精确分子量: 155.131
- 同位素质量: 155.131
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3A^2
2-(oxan-3-yl)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-215263-1.0g |
2-(oxan-3-yl)pyrrolidine |
1344343-51-6 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-215263-2.5g |
2-(oxan-3-yl)pyrrolidine |
1344343-51-6 | 2.5g |
$2295.0 | 2023-09-16 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11074-250MG |
2-(oxan-3-yl)pyrrolidine |
1344343-51-6 | 95% | 250MG |
¥ 2,085.00 | 2023-03-30 | |
Enamine | EN300-215263-1g |
2-(oxan-3-yl)pyrrolidine |
1344343-51-6 | 1g |
$1172.0 | 2023-09-16 | ||
Enamine | EN300-215263-0.05g |
2-(oxan-3-yl)pyrrolidine |
1344343-51-6 | 0.05g |
$983.0 | 2023-09-16 | ||
Enamine | EN300-215263-0.25g |
2-(oxan-3-yl)pyrrolidine |
1344343-51-6 | 0.25g |
$1078.0 | 2023-09-16 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01000946-1g |
2-(Oxan-3-yl)pyrrolidine |
1344343-51-6 | 95% | 1g |
¥5873.0 | 2023-04-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11074-1G |
2-(oxan-3-yl)pyrrolidine |
1344343-51-6 | 95% | 1g |
¥ 5,207.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11074-5G |
2-(oxan-3-yl)pyrrolidine |
1344343-51-6 | 95% | 5g |
¥ 15,622.00 | 2023-03-30 | |
Enamine | EN300-215263-0.5g |
2-(oxan-3-yl)pyrrolidine |
1344343-51-6 | 0.5g |
$1124.0 | 2023-09-16 |
2-(oxan-3-yl)pyrrolidine 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
2-(oxan-3-yl)pyrrolidineに関する追加情報
2-(Oxan-3-yl)Pyrrolidine: A Comprehensive Overview
The compound with CAS No. 1344343-51-6, commonly referred to as 2-(oxan-3-yl)pyrrolidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyrrolidine ring with an oxane substituent at the 2-position. The oxane group introduces a cyclic ether functionality, which significantly influences the compound's chemical properties and potential applications.
Recent studies have highlighted the importance of 2-(oxan-3-yl)pyrrolidine in drug design and development. Its structural features make it an ideal candidate for exploring novel therapeutic agents. For instance, researchers have investigated its potential as a building block for creating bioactive molecules with improved pharmacokinetic profiles. The pyrrolidine ring, known for its stability and versatility, serves as a scaffold for attaching various functional groups, enabling the creation of diverse chemical entities.
The synthesis of 2-(oxan-3-yl)pyrrolidine has been optimized through various methodologies, including ring-opening reactions and catalytic processes. These advancements have not only enhanced the efficiency of production but also opened avenues for large-scale manufacturing. The compound's ability to undergo further functionalization has made it a valuable intermediate in organic synthesis.
In terms of applications, 2-(oxan-3-yl)pyrrolidine has shown promise in the development of advanced materials. Its ether functionality contributes to its ability to form stable networks, making it suitable for applications in polymer chemistry and nanotechnology. Additionally, its unique electronic properties have been leveraged in the design of novel catalysts and sensors.
Recent research has also explored the biological activity of 2-(oxan-3-yl)pyrrolidine. Studies indicate that this compound exhibits moderate anti-inflammatory and antioxidant properties, suggesting its potential use in pharmaceutical formulations. Furthermore, its ability to interact with biological systems without causing significant toxicity makes it a safer alternative to traditional compounds in certain applications.
From an environmental perspective, the synthesis and application of 2-(oxan-3-yl)pyrrolidine align with sustainable chemistry principles. Its production processes are designed to minimize waste and energy consumption, while its applications often focus on reducing environmental impact. This aligns with global efforts to promote green chemistry and sustainable development.
In conclusion, 2-(oxan-3-yl)pyrrolidine is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations. As research continues to uncover new potentials for this compound, its role in shaping modern chemistry and pharmacology is expected to grow significantly.
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